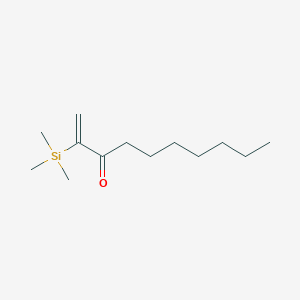
2-(Trimethylsilyl)dec-1-EN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)dec-1-en-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a dec-1-en-3-one backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a carbon chain with a double bond and a ketone functional group. The trimethylsilyl group imparts specific chemical properties, such as increased volatility and chemical inertness, making it valuable in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)dec-1-en-3-one typically involves the reaction of a suitable precursor with a trimethylsilylating agent. One common method is the reaction of a dec-1-en-3-one derivative with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism, where the nucleophilic attack of the silicon atom by the oxygen atom of the ketone occurs, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)dec-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bases such as triethylamine facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)dec-1-en-3-one finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)dec-1-en-3-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This protection allows for selective reactions to occur without interference from other functional groups. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
- 3-(Trimethylsilyl)-3-buten-2-one
- 1-Trimethylsilyl-1,2,3-benzotriazole
- 2-Trimethylsilyl-1,3-thiazole
Uniqueness
2-(Trimethylsilyl)dec-1-en-3-one is unique due to its specific structural features, which include a long carbon chain with a double bond and a ketone group. The presence of the trimethylsilyl group enhances its chemical stability and reactivity, making it a valuable compound in various applications. Its ability to act as a protecting group and facilitate selective reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
88626-91-9 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
2-trimethylsilyldec-1-en-3-one |
InChI |
InChI=1S/C13H26OSi/c1-6-7-8-9-10-11-13(14)12(2)15(3,4)5/h2,6-11H2,1,3-5H3 |
Clave InChI |
QAKXEIKXZVDDBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline](/img/structure/B14389602.png)
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)


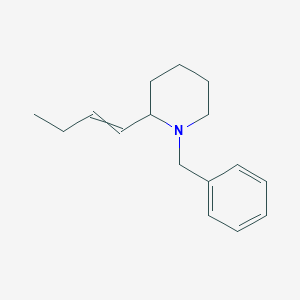
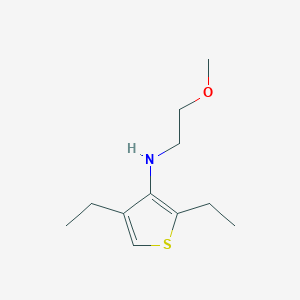
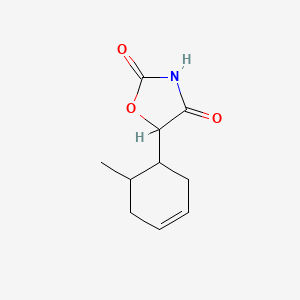

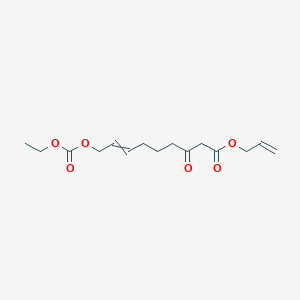
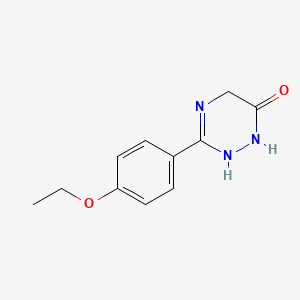
![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)


